molecular formula C22H13BrClF2N3O2S B15084259 N-(2-bromo-4,6-difluorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

N-(2-bromo-4,6-difluorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

Cat. No.: B15084259
M. Wt: 536.8 g/mol
InChI Key: SKHPKPOZVLYQIR-UHFFFAOYSA-N
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Description

This compound is a heterocyclic acetamide derivative featuring a quinazolinone core substituted with a 4-chlorophenyl group at position 3 and a sulfanylacetamide moiety at position 2. The acetamide side chain is further substituted with a 2-bromo-4,6-difluorophenyl group.

Properties

Molecular Formula

C22H13BrClF2N3O2S

Molecular Weight

536.8 g/mol

IUPAC Name

N-(2-bromo-4,6-difluorophenyl)-2-[3-(4-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide

InChI

InChI=1S/C22H13BrClF2N3O2S/c23-16-9-13(25)10-17(26)20(16)28-19(30)11-32-22-27-18-4-2-1-3-15(18)21(31)29(22)14-7-5-12(24)6-8-14/h1-10H,11H2,(H,28,30)

InChI Key

SKHPKPOZVLYQIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC(=O)NC3=C(C=C(C=C3Br)F)F)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4,6-difluorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions The process may start with the halogenation of an aromatic compound, followed by the formation of the quinazolinone ring through cyclization reactions

Industrial Production Methods

Industrial production of such compounds usually involves optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4,6-difluorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.

    Reduction: Reduction of the quinazolinone ring to its corresponding dihydroquinazoline.

    Substitution: Halogen atoms on the aromatic rings can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigation of its biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, including anti-cancer, anti-inflammatory, or antimicrobial properties.

    Industry: Use in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2-bromo-4,6-difluorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications in the Quinazolinone Core

Compound A : N-(2-Bromo-4,6-difluorophenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide
  • Key Difference : The 4-chlorophenyl group in the target compound is replaced with a 4-ethoxyphenyl group.
  • Impact: The ethoxy group (–OCH₂CH₃) introduces increased electron-donating properties compared to the electron-withdrawing chloro substituent.
Compound B : 2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide
  • Key Difference : The 2-bromo-4,6-difluorophenyl group is replaced with a 2,4,6-trimethylphenyl group.
  • Impact: Methyl groups increase steric bulk and hydrophobicity, which may reduce metabolic degradation but also limit water solubility.

Heterocyclic Core Replacement

Compound C : N-(2-Bromo-4,6-difluorophenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • Key Difference: The quinazolinone ring is replaced with a 1,2,4-triazole ring.
  • The triazole’s nitrogen-rich structure may enhance metal-coordination capabilities, relevant in catalytic or chelation-based applications .

Substituent Effects on Pharmacological Activity

Compound D : 2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide
  • Key Difference : The 2-bromo-4,6-difluorophenyl group is replaced with a 4-sulfamoylphenyl group.
  • Impact : The sulfamoyl (–SO₂NH₂) group introduces strong hydrogen-bonding capacity and acidity, which could enhance interactions with polar residues in enzyme active sites. This modification is often leveraged in sulfonamide-based drugs for antimicrobial or diuretic effects .
Compound E : N-(2-Bromo-4,6-difluorophenyl)-2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
  • Key Difference: Incorporates a furan ring in place of the quinazolinone system.
  • However, reduced aromaticity compared to quinazolinone may weaken π-stacking interactions .

Crystallographic and Stability Insights

  • Crystal Packing : Analogous compounds like 2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide exhibit dihedral angles of 66.4° between aromatic rings, influencing packing stability via N–H⋯O and C–H⋯F interactions . Such data suggest that halogen substituents in the target compound likely contribute to dense crystal packing, enhancing thermal stability.
  • Refinement Tools : Structural analyses of analogs frequently employ SHELXL for refinement, ensuring high precision in bond-length and angle determinations .

Tabulated Comparison of Key Analogs

Compound ID Core Structure Key Substituents Molecular Weight Notable Properties
Target Quinazolinone 4-Cl-C₆H₄, 2-Br-4,6-F₂-C₆H₂ ~564.8 g/mol High halogen content for target binding
A Quinazolinone 4-OCH₂CH₃-C₆H₄, 2-Br-4,6-F₂-C₆H₂ ~578.8 g/mol Enhanced solubility, reduced reactivity
C 1,2,4-Triazole 4-Cl-C₆H₄, 4-OCH₃-C₆H₄ ~557.7 g/mol Rigid structure, metal coordination
D Quinazolinone 4-Cl-C₆H₄, 4-SO₂NH₂-C₆H₃ ~501.0 g/mol Strong H-bonding, acidic sulfamoyl
E 1,2,4-Triazole 5-Furan-2-yl, 4-CH₃ ~473.3 g/mol Electron-rich, reactive furan

Biological Activity

N-(2-bromo-4,6-difluorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a synthetic compound that has drawn attention due to its potential biological activities. This compound is characterized by its complex structure and the presence of multiple pharmacologically relevant moieties.

Chemical Structure and Properties

The molecular formula of this compound is C24H17BrClF2N3O2S2C_{24}H_{17}BrClF_2N_3O_2S_2, with a molecular weight of approximately 596.89 g/mol. The presence of bromine, fluorine, and sulfur atoms contributes to its unique chemical properties.

PropertyValue
Molecular Formula C24H17BrClF2N3O2S2
Molecular Weight 596.89 g/mol
CAS Number 679418-69-0
InChIKey PESAFWBOLZCLSU-UHFFFAOYSA-N

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, compounds with similar structural features have demonstrated moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. It has shown promising results in inhibiting acetylcholinesterase (AChE) and urease activities, which are critical for various physiological processes and medical conditions . The inhibition of AChE is particularly noteworthy as it relates to neurodegenerative diseases like Alzheimer’s.

Anticancer Potential

The anticancer properties of compounds in this class have been evaluated through various assays. Research indicates that derivatives of quinazoline and triazole structures can exhibit antiproliferative effects against cancer cell lines . These findings suggest that this compound may possess similar anticancer activity.

The biological activity of this compound is thought to be mediated through its interaction with specific enzymes and receptors in biological systems. Molecular docking studies have provided insights into how these interactions occur at the molecular level, potentially leading to the design of more effective derivatives .

Case Studies and Research Findings

  • Antibacterial Screening : In one study, a series of synthesized compounds were tested for their antibacterial activity. The results indicated that several derivatives showed significant inhibition against gram-positive and gram-negative bacteria .
  • Enzyme Inhibition Studies : Another research effort focused on the enzyme inhibition capabilities of related compounds. The study found strong inhibitory effects on urease and AChE, suggesting therapeutic potential in treating conditions like peptic ulcers and Alzheimer's disease .
  • Anticancer Activity : A comparative analysis of various quinazoline derivatives revealed that some exhibited substantial cytotoxicity against human cancer cell lines, supporting the hypothesis that this compound may also have anticancer properties .

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